4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline
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Overview
Description
4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-ethoxyphenol with 6,7-dimethoxyquinoline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Ethoxyphenoxy)-3-fluoroaniline
- 4-(3-Ethoxyphenoxy)benzoic acid
- (3-Ethoxy-phenoxy)-acetic acid
Uniqueness
4-(3-Ethoxy-phenoxy)-6,7-dimethoxy-quinoline stands out due to its unique combination of functional groups, which impart specific chemical and biological properties.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(3-ethoxyphenoxy)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C19H19NO4/c1-4-23-13-6-5-7-14(10-13)24-17-8-9-20-16-12-19(22-3)18(21-2)11-15(16)17/h5-12H,4H2,1-3H3 |
InChI Key |
PKUBIFVLLLNKCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC |
Origin of Product |
United States |
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